molecular formula C15H13F5N4O5 B14609672 7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole CAS No. 60285-68-9

7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole

Cat. No.: B14609672
CAS No.: 60285-68-9
M. Wt: 424.28 g/mol
InChI Key: BMVMDLCALYUBQA-UHFFFAOYSA-N
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Description

7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazole core substituted with a hex-1-en-3-yloxy group, two nitro groups, and a pentafluoroethyl group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives, which undergo nitration to introduce nitro groups at the 4 and 6 positions. The hex-1-en-3-yloxy group is introduced via an etherification reaction, while the pentafluoroethyl group is added through a nucleophilic substitution reaction. The reaction conditions usually involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The hex-1-en-3-yloxy and pentafluoroethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amines, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole involves its interaction with molecular targets and pathways. The nitro groups can participate in redox reactions, while the benzimidazole core can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate biological processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole
  • 4,6-Dinitro-2-(pentafluoroethyl)-1H-benzimidazole
  • 7-[(Hex-1-en-3-yl)oxy]-4-nitro-2-(pentafluoroethyl)-1H-benzimidazole

Uniqueness

The combination of these functional groups makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

60285-68-9

Molecular Formula

C15H13F5N4O5

Molecular Weight

424.28 g/mol

IUPAC Name

7-hex-1-en-3-yloxy-4,6-dinitro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole

InChI

InChI=1S/C15H13F5N4O5/c1-3-5-7(4-2)29-12-9(24(27)28)6-8(23(25)26)10-11(12)22-13(21-10)14(16,17)15(18,19)20/h4,6-7H,2-3,5H2,1H3,(H,21,22)

InChI Key

BMVMDLCALYUBQA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=C)OC1=C(C=C(C2=C1NC(=N2)C(C(F)(F)F)(F)F)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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